5-Bromo-2-chloro-4-ethoxypyridine
Overview
Description
5-Bromo-2-chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO. It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-ethoxypyridine involves multiple steps. The process starts with potassium hydroxide and 18-crown-6 ether in toluene at 120 °C. This is followed by the addition of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in 1,4-dioxane and water under an inert atmosphere and reflux conditions. The next step involves lithium hydroxide monohydrate in water and tetrahydrofuran at 60 °C. This is followed by the addition of pyridine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide at 25 °C. The final step involves the addition of trifluoroacetic acid in dichloromethane at 25 °C .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-ethoxypyridine is 1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 and the InChI key is LQKMQYWWXDYKCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloro-4-ethoxypyridine is 236.5 .Scientific Research Applications
Pharmaceutical Synthesis
5-Bromo-2-chloro-4-ethoxypyridine: serves as a key intermediate in the synthesis of a range of pharmaceutical compounds. Its unique structure is particularly useful in the production of SGLT2 inhibitors , which are a class of medications used in the treatment of type 2 diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.
Antimicrobial Agents
Research into antimicrobial agents is vital due to the increasing resistance to existing drugs. This compound could be modified to create new classes of antimicrobials. Its structure allows for the attachment of various functional groups, which can be designed to target specific microbial pathways .
Mechanism of Action
Safety and Hazards
Future Directions
5-Bromo-2-chloro-4-ethoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could play a significant role in the development of new treatments for diabetes.
properties
IUPAC Name |
5-bromo-2-chloro-4-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMQYWWXDYKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743669 | |
Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-ethoxypyridine | |
CAS RN |
52311-48-5 | |
Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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